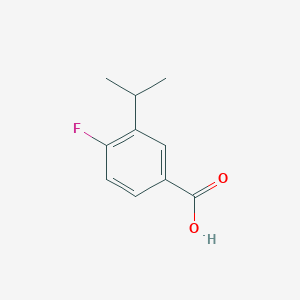

4-Fluoro-3-isopropylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-fluoro-3-isopropylbenzoic acid is not directly detailed in the provided papers. However, the synthesis of related compounds provides insight into potential synthetic routes. In the first paper, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be adapted for the synthesis of 4-fluoro-3-isopropylbenzoic acid by choosing appropriate starting materials and reaction conditions.

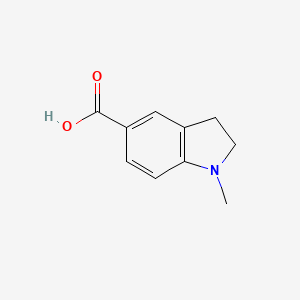

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, has been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods . These compounds exhibit a planar conformation around the carbonyl and thiourea groups, with an antiperiplanar conformation of the C=S and C=O double bonds, stabilized by intramolecular N-H...O hydrogen bonds. While the structure of 4-fluoro-3-isopropylbenzoic acid is not directly analyzed, similar techniques could be employed to determine its molecular conformation.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 4-fluoro-3-isopropylbenzoic acid specifically. However, the synthesis paper indicates that the fluorine atom on the aromatic ring can participate in reactions with isothiocyanate to form thioureas . This reactivity could be extrapolated to suggest that 4-fluoro-3-isopropylbenzoic acid may also engage in reactions typical of benzoic acids, such as esterification or amide formation, with the fluorine potentially influencing the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-isopropylbenzoic acid are not described in the provided papers. However, the presence of a fluorine atom on the aromatic ring is known to influence the acidity of benzoic acids, potentially making 4-fluoro-3-isopropylbenzoic acid more acidic than its non-fluorinated counterpart. The isopropyl group could also affect the compound's solubility in organic solvents. The vibrational properties of similar fluorinated aromatic compounds have been characterized using FTIR spectroscopy, which could be applied to 4-fluoro-3-isopropylbenzoic acid to gain insights into its vibrational spectra .

科学的研究の応用

Anaerobic Transformation in Microbial Consortia

Research by Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading microbial consortium, using isomeric fluorophenols as analogues. This study is significant for understanding the biotransformation pathways of fluorinated compounds in environmental settings (Genthner, Townsend, & Chapman, 1989).

Biodegradation by Sphingomonas sp. HB-1

Boersma, McRoberts, Cobb, and Murphy (2004) described the biodegradation of fluorobenzoates by the bacterium Sphingomonas sp. HB-1, providing insights into the microbial pathways for breaking down fluorinated compounds, which could have implications for bioremediation strategies (Boersma et al., 2004).

Toxicant-Induced Neuronal Degeneration Detection

Schmued and Hopkins (2000) explored the use of fluorescein derivatives, including Fluoro-Jade, for detecting neuronal degeneration in brain tissue sections induced by various neurotoxicants. This research highlights the potential application of fluorinated compounds in neurotoxicology studies (Schmued & Hopkins, 2000).

Fluorobenzoic Acid Degradation by Pseudomonas sp. B13

Research by Schreiber, Hellwig, Dorn, Reineke, and Knackmuss (1980) on the cometabolism of monofluorobenzoates by Pseudomonas sp. B13 provided valuable insights into the microbial degradation pathways of fluorinated aromatic compounds, which is relevant for environmental biotechnology applications (Schreiber et al., 1980).

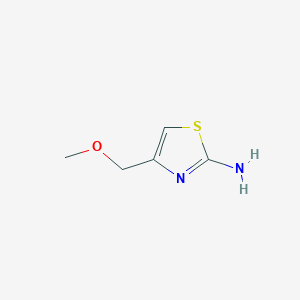

Fluorine-Containing Heterocyclic Compounds Synthesis

Studies by Yerande et al. (2014) and Holla, Bhat, and Shetty (2003) explored the synthesis of fluorine-containing heterocyclic compounds, demonstrating the importance of fluorinated building blocks in medicinal chemistry and drug discovery (Yerande et al., 2014) (Holla et al., 2003).

Fluorescent Probes for Sensing pH and Metal Cations

Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) developed fluorescent probes based on benzoxazole and benzothiazole analogues for sensing magnesium and zinc cations, as well as pH changes. This research signifies the potential of fluorinated compounds in the development of sensitive chemical sensors (Tanaka et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-fluoro-3-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXNECYGNPZOBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634761 |

Source

|

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-isopropylbenzoic acid | |

CAS RN |

869990-61-4 |

Source

|

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。